molecular formula C18H20BrClN2O B6134095 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B6134095
M. Wt: 395.7 g/mol
InChI Key: PQXCVXZEYFMBBF-UHFFFAOYSA-N
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Description

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a brominated phenol core with a piperazine ring substituted with a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps:

    Bromination: The phenol ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the phenol is reacted with a piperazine derivative.

    Chlorobenzyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo further substitution reactions, particularly at the bromine and chlorine sites, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dehalogenated phenol derivatives

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol
  • 4-(5-Bromo-2-chlorobenzyl)phenol

Uniqueness

4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O/c19-16-4-5-18(23)15(11-16)13-22-8-6-21(7-9-22)12-14-2-1-3-17(20)10-14/h1-5,10-11,23H,6-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXCVXZEYFMBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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